pirbuterol hydrochloride
Description
Properties
CAS No. |
146621-68-3 |
|---|---|
Molecular Formula |
C12H20N2O3.2(HCl) |
Synonyms |
(+)-alpha6-[[(1,1-Dimethylethyl)amino]methyl]-3-hydroxy-2,6-pyridinedimethanol dihydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications
The creation of pirbuterol (B1677960) involves sophisticated chemical processes, which have been refined over time to enhance efficiency and yield.
Hydroxymethylation-Based Syntheses
A key process in synthesizing pirbuterol involves hydroxymethylation. nih.gov This method introduces a hydroxymethyl group into a precursor molecule, a crucial step for forming the final compound. nih.gov One patented process describes the preparation of pirbuterol by heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde (B43269) in the presence of a weak base. google.com This reaction highlights a direct pathway to obtaining the core structure of pirbuterol.
Solvolysis and Hydrogenolysis-Solvolysis Approaches
Alternative synthetic routes for pirbuterol and its derivatives include solvolysis and hydrogenolysis-solvolysis. google.com These methods provide different strategies for manipulating precursor molecules to achieve the desired pirbuterol structure. For instance, a hydrogenolysis approach has been considered a preferred route over hydrolysis in certain synthesis schemes, particularly when the free base form of pirbuterol is desired. google.com Solvolysis, especially when catalyzed by an acid, is favored over base-catalyzed reactions to prevent degradation of the product. google.com
Specific Precursor Compounds and Reaction Conditions
The synthesis of pirbuterol relies on specific starting materials and controlled reaction environments. A primary precursor is 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine. google.com The hydroxymethylation of this compound is typically performed by heating it with an excess of aqueous formaldehyde and a weak base, such as triethylamine. google.com Reaction temperatures are generally maintained in the range of 85-105°C, often at the reflux temperature of the mixture. google.com
| Precursor Compound | Reagents | Reaction Conditions |
| 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine | Aqueous formaldehyde, Triethylamine (weak base) | Heating at 85-105°C (reflux temperature) |
Isolation and Salt Formation Strategies (e.g., Hydrochloride)
Following the primary synthesis, pirbuterol is typically isolated and purified. A common and convenient method for isolation is through the formation of an acid addition salt, most notably the hydrochloride salt. google.comtaylorfrancis.com This is achieved by dissolving the crude product in a suitable solvent, such as cold methanol, and then saturating the solution with dry hydrogen chloride gas. google.com This process facilitates the precipitation of pirbuterol hydrochloride, which can then be collected. google.comgoogle.comnih.gov
Stereochemical Considerations in Synthesis
The stereochemistry of pirbuterol is a critical aspect of its chemical identity and biological activity.
Synthetic Control of Chirality (Theoretical and Applied)
Pirbuterol possesses a single stereocenter at the carbinol carbon of the ethanolamine (B43304) side chain. Consequently, it exists as a pair of enantiomers, (R)-pirbuterol and (S)-pirbuterol. Commercially, pirbuterol has been supplied as a racemic mixture, meaning it contains equal amounts of both enantiomers. wikipedia.org The synthesis of racemic pirbuterol can be achieved through various methods, including the reaction of 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde in the presence of a weak base like triethylamine. google.com
While the marketed form is racemic, the principles of stereochemistry in pharmacology suggest that the two enantiomers may exhibit different biological activities and metabolic profiles. nih.gov In many analogous β2-agonists, the (R)-enantiomer is typically responsible for the desired therapeutic effects, while the (S)-enantiomer may be less active or even contribute to adverse effects. nih.govnih.gov This well-established precedent in the drug class underscores the theoretical importance of developing synthetic routes to access the individual enantiomers of pirbuterol.
Although specific, industrially applied methods for the asymmetric synthesis of pirbuterol are not widely documented in publicly available literature, several strategies employed for structurally similar compounds, such as albuterol, offer a theoretical framework. One such approach involves the asymmetric reduction of an α-iminoketone precursor. For example, a method for producing (R)-albuterol in high enantiomeric purity utilizes a chiral 1,3,2-oxazaborolidine catalyst to guide the stereoselective reduction of the corresponding iminoketone with a borane (B79455) reducing agent. google.com This catalytic asymmetric induction is a powerful tool for establishing the desired stereochemistry.
Another potential avenue for obtaining enantiomerically pure pirbuterol is through chiral pool synthesis. This strategy would involve starting from a readily available chiral molecule that already contains the required stereocenter. For instance, the synthesis of enantiomerically pure (R,R)-formoterol, another potent β2-agonist, has been achieved by utilizing a chiral amine precursor resolved via diastereomeric salt formation with a chiral acid. acs.orgacs.org A similar strategy could theoretically be adapted for pirbuterol, by resolving a chiral amine intermediate before its incorporation into the final molecular structure.
Furthermore, enzymatic resolution represents another viable, though perhaps less direct, method. This technique uses enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Such methods have been successfully applied in the synthesis of various chiral pharmaceutical compounds. nih.gov
Derivatization Strategies for Structural Exploration
The exploration of a molecule's structure-activity relationship (SAR) through derivatization is a cornerstone of medicinal chemistry. This process involves systematically modifying different parts of a lead compound to understand how these changes affect its biological activity. For pirbuterol, which is structurally analogous to albuterol, derivatization studies can provide valuable insights into the chemical features essential for its therapeutic action. nih.gov
One documented area of derivatization for pirbuterol involves the modification of the hydroxymethyl group on the pyridine (B92270) ring. Research has explored the replacement of this group with other substituents, such as hydrogen, methyl, or methanesulfonylmethyl groups. google.com These modifications probe the role of this part of the molecule in receptor binding and activation. The resulting bronchodilator activity of these analogs was evaluated, providing direct SAR data for this position.
Broader derivatization strategies, common for this class of compounds, can be envisioned for pirbuterol to further explore its SAR. These could include:
Modification of the N-tert-butyl group: The bulky tert-butyl group is crucial for β2-selectivity. Altering its size and lipophilicity could fine-tune this selectivity and influence the duration of action.
Alterations to the pyridine ring: The pyridine ring itself and its substituents are key determinants of the molecule's electronic and solubility properties. Introducing other functional groups onto the ring could impact receptor interaction and pharmacokinetic properties.
Esterification of hydroxyl groups: The hydroxyl groups on both the pyridine ring and the ethanolamine side chain are potential sites for esterification to create prodrugs. This strategy is often employed to improve bioavailability or modify the pharmacokinetic profile of a drug.
The general approach of synthesizing derivatives with varied structural features, as seen in the development of other bronchodilators like theophylline (B1681296) derivatives, allows for a systematic investigation into the chemical requirements for optimal therapeutic activity. nih.gov Such studies are crucial for the rational design of new agents with improved efficacy, selectivity, or duration of action.
Molecular and Cellular Pharmacology
Mechanism of Action at Beta-Adrenergic Receptors
The therapeutic effects of pirbuterol (B1677960) hydrochloride are rooted in its interaction with beta-adrenergic receptors, initiating a cascade of molecular events that modulate cellular function.
Pirbuterol is a beta-adrenoceptor agonist that demonstrates selectivity for beta-2 adrenergic receptors. nih.govdrugbank.com While beta-2 receptors are the predominant subtype in the smooth muscle of the bronchioles, they are also present in the human heart at concentrations ranging from 10% to 50%. drugbank.com The primary therapeutic action of pirbuterol is achieved through its agonistic activity at these beta-2 receptors located on the surface of airway smooth muscle cells. Like other beta-agonists, its structural properties, specifically the substitution of a pyridine (B92270) ring for a benzene (B151609) ring, distinguish it from compounds like salbutamol (B1663637). nih.govtaylorandfrancis.com
The pharmacological effects of pirbuterol are directly attributable to the stimulation of the intracellular enzyme adenylate cyclase via beta-adrenergic receptors. drugbank.com This enzyme catalyzes the critical conversion of adenosine (B11128) triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cAMP). The binding of pirbuterol to the beta-2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylate cyclase. This action leads to a significant increase in the intracellular concentration of cAMP, which functions as a crucial second messenger in the signaling pathway. taylorandfrancis.com
The elevation of intracellular cAMP levels initiates several downstream signaling pathways. The primary consequence of increased cAMP is the activation of protein kinase A (PKA). researchgate.netnih.gov PKA is a key enzyme that phosphorylates various intracellular proteins, leading to the relaxation of bronchial smooth muscle. wikipedia.org This smooth muscle relaxation is the principal mechanism behind the bronchodilatory effect of pirbuterol.
Furthermore, increased cAMP levels have been shown to inhibit the release of mediators of immediate hypersensitivity from inflammatory cells, particularly mast cells. wikipedia.org By stabilizing these cells, pirbuterol can reduce the release of substances like histamine (B1213489) and leukotrienes, which are responsible for bronchoconstriction and the inflammatory response in the airways. wikipedia.orgsoton.ac.uk The activation of PKA can also influence other cellular processes, demonstrating the multifaceted effects of this signaling cascade. nih.gov
Receptor Binding and Selectivity Profiles
The efficacy and therapeutic window of pirbuterol hydrochloride are defined by its specific binding characteristics and preference for a particular receptor subtype.
In vitro and in vivo pharmacological studies have consistently demonstrated that pirbuterol has a preferential effect on beta-2 adrenergic receptors when compared with non-selective beta-agonists like isoproterenol. drugbank.com This selectivity is a key feature of modern bronchodilator therapy, as the targeted activation of beta-2 receptors in the lungs maximizes the desired therapeutic effect while minimizing potential side effects associated with the stimulation of other beta-receptor subtypes, such as beta-1 receptors in the heart. nih.gov Pirbuterol is classified as a selective beta-2-adrenoreceptor agonist. drugcentral.org
The interaction between a drug and its receptor is a dynamic process characterized by specific rate constants. The association rate constant (kon) describes the rate at which the drug binds to the receptor, while the dissociation rate constant (koff) describes the rate at which the drug-receptor complex breaks apart. The ratio of these two constants (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of the drug's binding affinity. A lower Kd value indicates a higher binding affinity.
The residence time of a drug at its receptor, which is the reciprocal of the dissociation rate (1/koff), is an increasingly recognized parameter for predicting in vivo efficacy. A longer residence time can lead to a more sustained pharmacological effect.
| Parameter | Definition | Significance |
|---|---|---|
| Association Rate Constant (kon) | The rate at which a drug binds to its receptor to form a drug-receptor complex. | A higher kon value indicates faster binding of the drug to its target receptor. |
| Dissociation Rate Constant (koff) | The rate at which the drug-receptor complex dissociates. | A lower koff value indicates a more stable drug-receptor complex and a longer duration of action. |
| Equilibrium Dissociation Constant (Kd) | The ratio of koff to kon (koff/kon). It is the concentration of drug required to occupy 50% of the receptors at equilibrium. | A lower Kd signifies higher binding affinity between the drug and the receptor. |
| Receptor Residence Time | The average duration a drug molecule remains bound to its receptor, calculated as the reciprocal of the dissociation rate (1/koff). | Longer residence times can lead to a more prolonged and sustained pharmacological effect, often independent of the drug's concentration in the plasma. |
Intrinsic Efficacy and Receptor Activation Landscapes
The pharmacological effects of beta-adrenergic agonist drugs, including pirbuterol, are attributed to their ability to stimulate intracellular adenyl cyclase through beta-adrenergic receptors. drugbank.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP). drugbank.com The resulting increase in c-AMP levels is associated with the relaxation of bronchial smooth muscle. drugbank.com
Intrinsic efficacy refers to the ability of a drug-receptor complex to produce a functional response. nih.gov For beta-agonists, this landscape is complex, with different agonists capable of eliciting varying maximal responses even when occupying the same number of receptors. For instance, the intrinsic efficacy of albuterol is only 5% of that of epinephrine (B1671497), meaning epinephrine can activate 20 times more β2-adrenoceptors than albuterol at the same level of receptor occupancy. atsjournals.org While the specific intrinsic efficacy values for pirbuterol have not been widely determined, the principle illustrates that receptor activation is not solely dependent on binding affinity but also on the conformational change the agonist induces in the receptor to trigger the downstream signaling cascade. nih.govatsjournals.org A drug with high intrinsic efficacy can produce a large tissue effect by occupying only a small fraction of available receptors. atsjournals.org
Comparative Receptor Affinity and Selectivity Studies with Other Beta-Agonists
Pirbuterol is a selective beta-2 adrenergic agonist. taylorandfrancis.comdrugbank.com In vitro and in vivo pharmacological studies have demonstrated that pirbuterol has a preferential effect on beta-2 adrenergic receptors when compared with the non-selective beta-agonist isoproterenol. drugbank.com Its structural and pharmacological profile is often compared to that of albuterol (also known as salbutamol). taylorandfrancis.commedchemexpress.cnnih.gov
In humans, pirbuterol and albuterol exhibit similar beta-2 selectivity. medchemexpress.cn While beta-2 adrenergic receptors are predominant in bronchial smooth muscle, a population of beta-2 receptors also exists in the human heart at concentrations of 10-50%. drugbank.com The selectivity of beta-agonists is crucial, as the stimulation of beta-1 receptors is primarily associated with cardiovascular effects. Pirbuterol's selectivity for the beta-2 receptor subtype is a key feature of its pharmacological profile. In comparative studies, pirbuterol administered via aerosol demonstrated bronchodilator efficacy similar to orciprenaline (metaproterenol) aerosol. nih.gov
| Agonist | Primary Receptor Target | Notes on Selectivity |
| Pirbuterol | Beta-2 | Preferential selectivity for beta-2 receptors over beta-1. drugbank.com Similar beta-2 selectivity to albuterol. medchemexpress.cn |
| Albuterol (Salbutamol) | Beta-2 | A selective beta-2 adrenergic receptor agonist. drugbank.com |
| Isoproterenol | Beta-1 and Beta-2 | A non-selective beta-agonist, stimulating both receptor subtypes. mdpi.com |
| Orciprenaline (Metaproterenol) | Beta-2 | A beta-2 adrenergic agonist used as a bronchodilator. drugbank.com |
Structure-Activity Relationship (SAR) Studies
Impact of Pyridine Ring Substitution on Beta-Agonist Activity
The structure-activity relationship of pirbuterol is centrally defined by its unique chemical structure in comparison to other catecholamine-like beta-agonists. Pirbuterol is structurally similar to albuterol, with one critical modification: the substitution of a pyridine ring for the benzene ring found in albuterol. medchemexpress.cnnih.gov This substitution is the primary determinant of its distinct pharmacological properties. The nitrogen atom in the pyridine ring alters the electronic distribution and steric properties of the molecule compared to the benzene ring of albuterol, which in turn influences its interaction with the beta-2 adrenoceptor. medchemexpress.cnnih.gov
| Feature | Pirbuterol | Albuterol (Salbutamol) |
| Core Aromatic Ring | Pyridine Ring | Benzene (Salicyl alcohol) Ring |
| Side Chain | Identical Ethanolamine (B43304) Side Chain | Identical Ethanolamine Side Chain |
Correlation of Chemical Structure with Receptor Binding Properties
The correlation between a compound's chemical structure and its receptor binding affinity is a fundamental principle in pharmacology. For beta-agonists, specific structural features govern the affinity and selectivity for beta-1 versus beta-2 adrenergic receptor subtypes. The substitution of the pyridine ring for the benzene ring in pirbuterol is directly correlated with its receptor binding profile. medchemexpress.cnnih.gov This structural change influences how the molecule fits into the binding pocket of the beta-2 adrenergic receptor and the specific molecular interactions (e.g., hydrogen bonding, van der Waals forces) that are formed. Studies on other classes of receptor ligands have repeatedly shown that even minor structural modifications can significantly alter receptor affinity. nih.govsemanticscholar.org In the case of pirbuterol, the pyridine structure is integral to achieving its characteristic beta-2 selective agonist activity. medchemexpress.cnnih.gov
Theoretical Approaches to SAR (e.g., QSAR modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com A QSAR model can be developed to understand the physicochemical drivers of a drug's effects and to predict the activity of new compounds before synthesis. nih.gov
For a series of beta-agonists including pirbuterol, a QSAR study would involve calculating a range of molecular descriptors and correlating them with their measured receptor binding affinity or functional potency. These descriptors can be electronic (charge, electronegativity), thermodynamic, or topographic (size, shape). mdpi.com For instance, studies on other inhaled compounds have shown that descriptors associated with permeability and hydrophobicity can positively correlate with pulmonary absorption, while those related to charge, ionization, and size may negatively correlate. nih.gov By developing a statistically robust QSAR model, researchers can identify the key structural features required for potent and selective beta-2 agonist activity, providing a mechanistic interpretation of the SAR and guiding the design of novel molecules. researchgate.net
| Descriptor Type | Example Descriptors | Potential Impact on Inhaled Drug Activity/Absorption |
| Permeability/Hydrophobicity | AlogP, Polar Surface Area | Positively correlated with pulmonary absorption. nih.gov |
| Electronic/Charge | pKa, Ionization state | Negatively correlated with pulmonary absorption. nih.gov |
| Topographic/Size | Molecular Weight, #Rotatable Bonds | Negatively correlated with pulmonary absorption. nih.gov |
Preclinical Pharmacodynamics in Model Systems
The preclinical pharmacodynamics of pirbuterol have been evaluated in various model systems to characterize its biological effects before human studies. In vitro studies using isolated tissues and cell lines, along with in vivo studies in animal models, were fundamental in demonstrating pirbuterol's preferential activity at beta-2 adrenergic receptors. drugbank.com These models allow for the direct measurement of the compound's primary pharmacodynamic effect: the relaxation of airway smooth muscle. drugbank.commdpi.com
The mechanism of action, involving the stimulation of adenyl cyclase and subsequent increase in intracellular cAMP, was elucidated through such preclinical investigations. drugbank.com Modern preclinical research often employs advanced in vitro models, such as "lung-on-a-chip" microfluidic systems and lung organoids, to better mimic human respiratory physiology. mdpi.com Furthermore, computational pharmacodynamic models can be used to simulate the local effects of an inhaled compound on bronchial smooth muscle, linking drug deposition and concentration to the dynamic changes in airway diameter. frontiersin.org These preclinical model systems are essential for characterizing the efficacy and mechanism of action of respiratory drugs like pirbuterol.
In Vitro Cellular Assays for Functional Response
The functional response of this compound at the cellular level has been characterized through various in vitro assays. These studies have confirmed its action as a beta-2 adrenergic agonist and have provided insights into its mechanism of action.
In vitro studies have demonstrated that pirbuterol has a preferential effect on beta-2 adrenergic receptors when compared to isoproterenol. drugbank.com The pharmacological effects of pirbuterol are attributed to its ability to stimulate intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.com The resulting increase in intracellular cAMP levels is directly associated with the relaxation of bronchial smooth muscle. drugbank.com Furthermore, this increase in cAMP also inhibits the release of mediators of immediate hypersensitivity from mast cells. drugbank.com
Table 1: In Vitro Functional Response of this compound
| Assay Type | Key Findings | Mechanism of Action |
| Receptor Specificity | Preferential effect on beta-2 adrenergic receptors compared to isoproterenol. drugbank.com | - |
| Enzyme Activity | Stimulation of intracellular adenylyl cyclase. drugbank.com | Catalyzes the conversion of ATP to cAMP. drugbank.com |
| Second Messenger | Increased intracellular levels of cyclic adenosine monophosphate (cAMP). drugbank.com | Induces relaxation of bronchial smooth muscle and inhibits mast cell degranulation. drugbank.com |
In Vivo Pharmacological Studies in Animal Models (e.g., Bronchodilatory Activity)
The bronchodilatory activity of this compound has been evaluated in several in vivo animal models, which have provided evidence of its efficacy in reversing bronchoconstriction.
In a study involving ponies with recurrent airway obstruction, aerosolized pirbuterol administration led to a significant reduction in pulmonary resistance and an increase in dynamic compliance. nih.gov These effects were observed within 5 minutes of administration and persisted for the 30-minute duration of the study, indicating a rapid onset and effective bronchodilator action. nih.gov
Another study in anesthetized dogs investigated the effects of sublingually administered pirbuterol on histamine-induced bronchoconstriction. The results showed a dose-related antagonism of the changes in pulmonary compliance and resistance caused by histamine. While the maximum effect was observed one hour or more after administration, a marked antagonistic effect was evident as early as 15 to 30 minutes.
Guinea pig models are frequently used in asthma research due to the sensitivity of their airways to bronchoconstrictors like histamine. mdpi.com While specific data for pirbuterol in histamine-induced bronchoconstriction in guinea pigs was not found in the search results, the demonstrated efficacy of other beta-2 agonists like albuterol in this model suggests a similar protective effect for pirbuterol. nih.gov
Table 2: In Vivo Bronchodilatory Activity of this compound in Animal Models
| Animal Model | Experimental Design | Key Findings |
| Ponies with Recurrent Airway Obstruction | Administration of aerosolized pirbuterol during an acute attack of airway obstruction. nih.gov | Significantly reduced pulmonary resistance and increased dynamic compliance within 5 minutes. nih.gov |
| Anesthetized Dogs | Sublingual administration of pirbuterol prior to histamine-induced bronchoconstriction. | Dose-related antagonism of histamine-induced changes in pulmonary compliance and resistance. drugbank.com |
Preclinical Pharmacokinetic and Metabolic Characterization
Absorption and Distribution Studies in Non-Human Systems
The systemic exposure to pirbuterol (B1677960) has been evaluated in several animal models, revealing key aspects of its absorption and distribution.
Studies in anesthetized dogs have demonstrated a dose-related increase in plasma concentrations of pirbuterol following sublingual administration. The peak plasma levels (Cmax) were observed to be reached one hour or more after the drug was administered nih.gov. Following inhalation, which is a primary route for its therapeutic use, systemic blood levels of pirbuterol have been found to be very low, often falling below the limit of assay sensitivity, which is between 2 to 5 ng/ml nyallergy.com. The plasma half-life of pirbuterol, determined after oral administration, is approximately two hours nyallergy.com.
While comprehensive data on pharmacokinetic parameters such as Cmax and Area Under the Curve (AUC) across various animal models and administration routes are not extensively detailed in publicly available literature, the existing findings suggest that systemic absorption is dose-dependent and varies with the route of administration.
Interactive Table: Pharmacokinetic Parameters of Pirbuterol in a Preclinical Model
| Animal Model | Administration Route | Key Pharmacokinetic Observation | Reference |
| Dog | Sublingual | Dose-related increase in plasma concentrations; Cmax reached ≥ 1 hour post-administration. | nih.gov |
| - | Inhalation | Systemic blood levels are typically below the limit of assay sensitivity (2-5 ng/ml). | nyallergy.com |
| - | Oral | The plasma half-life is approximately 2 hours. | nyallergy.com |
Metabolism Pathways
The biotransformation of pirbuterol has been a key area of investigation to understand its inactivation and elimination from the body.
The primary metabolic pathway for pirbuterol involves conjugation. The main metabolite identified is a sulfate (B86663) conjugate nyallergy.com. Following administration of pirbuterol via aerosol, a significant portion of the dose is recovered in the urine as both the parent compound and its sulfate conjugate nyallergy.com.
An important characteristic of pirbuterol's metabolism is that it is not a substrate for the enzyme catechol-O-methyltransferase (COMT) nyallergy.com. This distinguishes it from catecholamine-based adrenergic agonists. While the specific enzymes responsible for the sulfation of pirbuterol have not been definitively identified in the available literature, studies on the structurally similar compound, salbutamol (B1663637), have shown that the monoamine (M) form of phenolsulphotransferase is involved in its sulfate conjugation nih.gov. This suggests a similar enzymatic pathway may be responsible for the metabolism of pirbuterol.
Pirbuterol shares a structural resemblance to other beta-2 adrenergic agonists, most notably salbutamol, with the primary difference being the substitution of a pyridine (B92270) ring in pirbuterol for the benzene (B151609) ring in salbutamol nih.gov. This structural similarity suggests that they may share comparable metabolic pathways. As with pirbuterol, a major metabolic route for salbutamol is the formation of a sulfate conjugate. The enzymatic basis for this reaction in salbutamol has been identified as the M-form of phenolsulphotransferase nih.gov. A direct comparative study detailing the metabolic fate of pirbuterol versus other related compounds in the same preclinical models is not extensively available.
Excretion Routes in Preclinical Models
The elimination of pirbuterol and its metabolites from the body has been characterized in preclinical studies. Following administration by aerosol, a mean of 51% of the administered dose is recovered in the urine in the form of unchanged pirbuterol and its sulfate conjugate nyallergy.com. This indicates that renal excretion is a major route of elimination for the drug and its primary metabolite. Comprehensive mass balance studies detailing the full extent of excretion in both urine and feces in various animal models are not readily found in the published literature.
Advanced Analytical Methodologies and Characterization
Spectroscopic Techniques for Quantification and Identification
Spectroscopic methods are instrumental in the analysis of pirbuterol (B1677960) hydrochloride, offering rapid and sensitive means of quantification and structural characterization. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Fluorometric analysis provides a highly sensitive method for the determination of pirbuterol hydrochloride. The compound's intrinsic fluorescence allows for its quantification at low concentrations. In an alkaline medium, this compound can be assayed by measuring its fluorescence intensity. The optimal wavelengths for this analysis have been determined to be an excitation wavelength of 310 nm and an emission wavelength of 372 nm. nih.gov This method has demonstrated linearity in the concentration range of 0.5 to 4 micrograms per milliliter. nih.gov When applied to commercial capsule formulations, the fluorometric method yielded mean percent recoveries of 101.11% ± 1.05 and 98.12% ± 0.93 for 10 mg and 15 mg capsules, respectively, indicating high accuracy. nih.gov
Table 1: Fluorometric Method Parameters for this compound Analysis
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Wavelength | 310 |
Spectrophotometry offers a reliable and accessible approach for the quantification of this compound. The delta A (ΔA) method, a type of difference spectrophotometry, has been successfully employed for its analysis in an alkaline medium. This technique involves measuring the absorbance at a specific wavelength, which for this compound has been identified as 242 nm. nih.gov The method has shown a linearity range of 10 to 50 micrograms per milliliter. nih.gov In the analysis of an authentic this compound sample, the ΔA method demonstrated a mean percent recovery of 99.24% ± 0.85. nih.gov For commercial capsules, the mean percent recoveries were 100.57% ± 0.83 and 97.80% ± 0.75 for 10 mg and 15 mg strengths, respectively. nih.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of compounds with chromophores. This compound, containing a substituted pyridine (B92270) ring, absorbs in the UV region, allowing for its quantitative determination. The selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax) are crucial steps in developing a UV-Vis spectrophotometric method.
Table 2: Spectrophotometric (ΔA) Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Wavelength (λ) | 242 nm |
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby providing a molecular fingerprint. arcjournals.orgnih.gov By passing infrared radiation through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its constituent bonds. arcjournals.org The resulting IR spectrum displays these absorptions as peaks.
For this compound, characteristic peaks would be expected for the following functional groups:
O-H stretching: From the hydroxyl groups on the pyridine ring and the ethanolamine (B43304) side chain.
N-H stretching: From the secondary amine in the side chain.
C-H stretching: From the aromatic pyridine ring and the aliphatic portions of the molecule.
C=N and C=C stretching: From the pyridine ring.
C-O stretching: From the alcohol functionalities.
Analysis of the specific wavenumbers of these peaks allows for the confirmation of the compound's structure and can be used to identify the substance by comparing its spectrum to a reference spectrum. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, followed by its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. It is particularly valuable for the enantioselective separation of its stereoisomers. Chiral HPLC methods have been developed to separate the enantiomers of pirbuterol. asianpubs.org
One such method utilizes a Chiralpak AD-H column (250 mm × 4.6 mm; 5 µm particle size). asianpubs.org The separation is achieved using a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) (DEA) in a ratio of 90:10:0.1 (v/v/v) at a temperature of 25 °C. asianpubs.org Detection is typically performed using a UV detector set at a wavelength of 283 nm. asianpubs.org The method demonstrates good precision, with a relative standard deviation (RSD) of less than 0.43% for the assay. asianpubs.org
Table 3: HPLC Method Parameters for Enantioselective Separation of Pirbuterol
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:DEA (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 283 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are highly sensitive and specific methods that can be applied to the analysis of this compound, often after a derivatization step to increase its volatility. preprints.org This technique is particularly useful for detecting and quantifying trace amounts of the compound in complex biological matrices. nih.gov
In a typical GC-MS/MS approach, the sample would first undergo an extraction and derivatization process. The derivatized pirbuterol is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are fragmented. The first mass analyzer (in MS/MS) selects a specific precursor ion, which is then further fragmented in a collision cell. The second mass analyzer separates the resulting product ions, creating a highly specific fragmentation pattern that serves as a unique identifier for the compound. This tandem mass spectrometry approach significantly reduces matrix interference and enhances the signal-to-noise ratio, leading to very low limits of detection. preprints.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethanol |
| n-Hexane |
Titrimetric Quantification Procedures
Titrimetric methods offer a classical yet reliable approach for the quantification of this compound, providing accurate and precise results.
Nonaqueous potentiometric titration is a precise method for the assay of this compound in its authentic form. nih.gov This technique is particularly useful for the analysis of weakly basic substances like this compound. The titration is typically carried out in a non-aqueous solvent, such as glacial acetic acid, using a standard solution of a strong acid, like perchloric acid, as the titrant. nih.govxylemanalytics.com The endpoint of the titration is determined by monitoring the potential difference between two electrodes immersed in the solution.
In a study analyzing an authentic sample of this compound, 0.1N perchloric acid was used as the titrant. nih.gov The results from this method were compared with those obtained from fluorometric and delta A spectrophotometric methods, demonstrating its utility as a reference method. nih.gov For the titration of hydrochloride salts of bases, the addition of mercuric acetate (B1210297) is often necessary to replace the halide ion with the more basic acetate ion, which can then be titrated with perchloric acid. brainkart.com The mean percent recovery for an authentic sample of pirbuterol HCl analyzed by this method was found to be 98.72 ± 1.13. nih.gov
A bromometric titration method has been reported for the quantification of this compound. This titrimetric procedure involves the bromination of the pirbuterol molecule in an acidic medium with a known excess of bromine. tandfonline.com The unreacted bromine is then back-titrated, and the amount of this compound is calculated based on the stoichiometry of the bromination reaction. tandfonline.com
Investigation into the reaction stoichiometry is a crucial aspect of this method to ensure accurate quantification. tandfonline.com Infrared analysis of the resulting bromoderivative can be performed to confirm the reaction product. tandfonline.com When applied to pharmaceutical capsules, the bromometric method yielded a mean percentage of 100.18 ± 2.25, indicating its suitability for quality control purposes. tandfonline.com
Derivatization Strategies for Enhanced Analysis
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, often enhancing detection sensitivity and chromatographic performance.
Derivatization techniques are employed to improve the analytical properties of this compound for chromatographic analysis. This can be done either before the sample is introduced into the chromatographic system (pre-column) or after separation (post-column).
Dansyl Chloride: Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent labeling reagent that reacts with primary and secondary amines, such as the one present in the pirbuterol molecule. sigmaaldrich.comgoogle.com This pre-column derivatization converts the non-fluorescent pirbuterol into a highly fluorescent derivative, significantly enhancing its detectability in techniques like HPLC with fluorescence detection. globalauthorid.comresearchgate.net The reaction is typically carried out in an alkaline medium to facilitate the nucleophilic attack of the amine on the sulfonyl chloride group. researchgate.net
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA is a silylating agent used to derivatize compounds with active hydrogens, such as hydroxyl and amine groups, by replacing them with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it more amenable to gas chromatography (GC) analysis. researchgate.netresearchgate.net Derivatization with MSTFA is a common strategy for the analysis of β2-agonists, as it can improve peak shape and resolution. nih.gov The resulting TMS derivatives often produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation and confirmation. sigmaaldrich.com
Table 1: Common Derivatization Reagents for this compound Analysis
| Derivatizing Agent | Functional Group Targeted | Analytical Technique Enhanced | Purpose of Derivatization |
|---|---|---|---|
| Dansyl Chloride | Primary/Secondary Amine | HPLC with Fluorescence Detection | Increased Detection Sensitivity |
| MSTFA | Hydroxyl, Amine | Gas Chromatography (GC) | Increased Volatility and Thermal Stability |
The efficiency of a derivatization reaction is paramount to achieving accurate and reproducible analytical results. Optimizing reaction conditions such as temperature, time, pH, and reagent concentration is crucial.
For derivatization with dansyl chloride , the reaction is typically optimized by adjusting the pH of the reaction medium (often alkaline), the concentration of the dansyl chloride solution, the reaction temperature, and the reaction time to ensure complete derivatization of the analyte. researchgate.net
In the case of silylation with MSTFA , the reaction is often carried out by heating the sample with the reagent, sometimes in the presence of a catalyst, to drive the reaction to completion. sigmaaldrich.com The choice of solvent can also play a role in the reaction efficiency. researchgate.net For β2-agonists, derivatization with MSTFA alone is often recommended for screening purposes due to minimal by-product formation. nih.gov
Table 2: Key Parameters for Optimizing Derivatization Reactions
| Parameter | Influence on Derivatization | General Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate. | Increase to accelerate reaction, but avoid degradation of analyte or derivative. |
| Time | Duration required for complete reaction. | Determined experimentally to find the point of maximum product formation. |
| pH (for aqueous reactions) | Affects the reactivity of functional groups. | Adjusted to the optimal pH for the specific reaction mechanism (e.g., alkaline for dansyl chloride). |
| Reagent Concentration | A sufficient excess is needed to drive the reaction to completion. | Molar ratio of reagent to analyte is optimized to ensure complete derivatization without excessive reagent peaks in the chromatogram. |
| Catalyst | Can increase the rate of reaction. | Used when necessary to improve derivatization yield, especially for sterically hindered molecules. nih.gov |
| Solvent | Can influence reaction kinetics and solubility of reactants. | Chosen based on the solubility of the analyte and reagent, and its compatibility with the reaction. |
Emerging Research Directions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate the interactions between a ligand, such as pirbuterol (B1677960), and its biological target at an atomic level. nih.gov These in silico approaches accelerate the drug design process by providing insights that guide the synthesis and evaluation of new chemical entities.
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, in this case, pirbuterol within the binding site of the β2-adrenergic receptor. nih.gov This method calculates the binding affinity, or strength of the interaction, which is crucial for predicting the potency of a drug candidate. For β2-adrenergic receptor agonists, docking studies help identify key interactions between the ligand and specific amino acid residues within the receptor's binding pocket. Studies on ligands targeting the β2-adrenergic receptor have identified several key residues, such as SER 207, PHE 289, LYS 305, and ASP 192, that are significant in stabilizing the receptor-ligand interactions. nih.govnajah.edu
Following docking, molecular dynamics (MD) simulations are employed to study the behavior of the ligand-receptor complex over time. arxiv.orgmdpi.com These simulations provide a dynamic view of the interaction, assessing the stability of the binding pose predicted by docking. youtube.com By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the receptor upon binding, offering a deeper understanding of the mechanism of action. nih.govmdpi.com For a compound like pirbuterol, MD simulations can help confirm the stability of its interaction with the β2-adrenergic receptor and provide insights into the structural basis for its agonist activity.
| Parameter | Description | Typical Findings in β2-Agonist Studies |
|---|---|---|
| Binding Affinity (Docking Score) | Predicted free energy of binding (e.g., in kcal/mol). A lower value indicates a stronger binding. | Novel ligands often compared against standard agonists like Salbutamol (B1663637) to gauge potential potency. nih.gov |
| Key Interacting Residues | Specific amino acids in the receptor's binding site that form hydrogen bonds, ionic, or hydrophobic interactions with the ligand. | Interactions with residues like SER 207, PHE 289, and ASP 192 are often crucial for stabilizing the ligand. nih.govnajah.edu |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand-receptor complex over the course of an MD simulation. Lower, stable RMSD values suggest a stable complex. | Stable RMSD values over the simulation time (e.g., nanoseconds) indicate the ligand remains securely bound in its predicted pose. |
| Interaction Fingerprints | Analysis of the types and duration of interactions (e.g., hydrogen bonds) throughout the MD simulation. | Persistent hydrogen bonds with key serine residues are a common feature for many β2-agonists. |
Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico method. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For β2-agonists, QSAR studies have been used to identify the key structural features that influence their potency and duration of action. nih.gov These models can then be used to virtually screen large libraries of compounds to identify new potential drug candidates with desired properties before they are synthesized, saving significant time and resources in the drug discovery process.
Development of Novel Analytical Probes and Standards
The development of precise and sensitive analytical methods is crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. For pirbuterol hydrochloride, research has focused on creating advanced analytical techniques for its detection and quantification.
Recent developments include methods such as high-performance liquid chromatography (HPLC), which is particularly useful for the enantioselective separation of pirbuterol's stereoisomers. asianpubs.org This is important because different enantiomers of a chiral drug can have different pharmacological activities and side effects. Other established methods for the analysis of pirbuterol include fluorometry and spectrophotometry, which offer reliable quantification in both bulk drug substances and final dosage forms. nih.gov These analytical methods are validated for parameters like linearity, precision, and accuracy to ensure they are suitable for their intended purpose.
| Analytical Method | Parameter | Reported Findings | Reference |
|---|---|---|---|
| Fluorometry | Wavelengths | Excitation at 310 nm, Emission at 372 nm | nih.gov |
| Linearity Range | 0.5-4 µg/mL | ||
| Delta A Spectrophotometry | Wavelength | 242 nm | nih.gov |
| Linearity Range | 10-50 µg/mL | ||
| Chiral HPLC | Stationary Phase | Amylose chiralpak AD-H column | asianpubs.org |
| Linearity Range | 50-400 µg/mL for enantiomers |
Advanced Synthetic Methodologies for Analog Development
The chemical structure of pirbuterol, with its pyridine (B92270) ring, serves as a scaffold for the development of new analogs with potentially improved properties, such as greater selectivity for the β2-receptor or a longer duration of action. nih.gov Advanced synthetic methodologies are being explored to create libraries of pirbuterol derivatives for biological screening.
These methodologies may involve combinatorial chemistry techniques to rapidly generate a large number of related compounds by systematically modifying different parts of the pirbuterol molecule. For instance, the tert-butyl group, which is important for β2-selectivity, could be replaced with other bulky substituents to fine-tune receptor affinity and selectivity. wikipedia.org Similarly, modifications to the pyridine ring or the hydroxymethyl group could be explored to alter the compound's pharmacokinetic properties. Patents related to the synthesis of pirbuterol and its analogs describe various chemical routes and intermediates that can be adapted for the creation of novel compounds. google.com The goal of this research is to identify new chemical entities that retain the therapeutic benefits of pirbuterol while offering an improved clinical profile.
Q & A
Q. How can researchers optimize chiral separation methods for this compound in enantiomeric purity studies?
- Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., n-hexane/ethanol with 0.1% diethylamine) to achieve baseline separation. Validate using circular dichroism (CD) to confirm enantiomer identity .
Methodological Notes
- Chromatographic Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) for reproducibility .
- Dosing Regimens : Align with FDA guidelines for inhaled β2 agonists (e.g., 400 µg/day max) to avoid tachyphylaxis in chronic studies .
- Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting efficacy results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
